molecular formula C16H18N2O4S B6395434 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% CAS No. 1261968-75-5

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95%

Cat. No. B6395434
CAS RN: 1261968-75-5
M. Wt: 334.4 g/mol
InChI Key: XPCVOWSJAFBMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid (2-BSI) is an important intermediate in the synthesis of various organic compounds. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It has a melting point of about 130°C and a boiling point of about 300°C. 2-BSI is an important intermediate for the synthesis of a variety of compounds, including antibiotics, anti-inflammatory drugs, and other pharmaceuticals.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of protein-protein interactions, and the study of enzyme kinetics. It has also been used in the synthesis of antibiotics, anti-inflammatory drugs, and other pharmaceuticals.

Mechanism of Action

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds. It acts as a catalyst for the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in scientific research to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antibiotics, anti-inflammatory drugs, and other pharmaceuticals on the human body. It has also been used to study the effects of various proteins and enzymes on cell function.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments is its high purity (95%). Its solubility in water and other organic solvents makes it easy to use in a variety of experiments. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds, and it is not suitable for use as a drug or a therapeutic agent.

Future Directions

In the future, 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% may be used to study the effects of various proteins and enzymes on cell function and metabolism. It may also be used in the synthesis of new antibiotics, anti-inflammatory drugs, and other pharmaceuticals. Additionally, it may be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, it may be used in the development of new biosensors and diagnostic tools.

Synthesis Methods

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours. The product is a white crystalline solid that is soluble in water and other organic solvents.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)14-10-12(15(19)20)8-9-17-14/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCVOWSJAFBMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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